molecular formula C22H14O6 B3049471 4-[4-(4-Carboxybenzoyl)benzoyl]benzoic acid CAS No. 20787-49-9

4-[4-(4-Carboxybenzoyl)benzoyl]benzoic acid

Cat. No.: B3049471
CAS No.: 20787-49-9
M. Wt: 374.3 g/mol
InChI Key: NQTSEFRXDSPIJI-UHFFFAOYSA-N
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Description

4-[4-(4-Carboxybenzoyl)benzoyl]benzoic acid is a tricarboxylic acid derivative featuring three benzoic acid moieties interconnected via benzoyl linkages. This structure confers high rigidity and polarity, making it suitable for applications in coordination polymers, metal-organic frameworks (MOFs), and as a linker in bioactive molecules. Its multiple carboxylic acid groups enable strong hydrogen bonding and metal coordination, distinguishing it from simpler benzoic acid derivatives .

Properties

IUPAC Name

4-[4-(4-carboxybenzoyl)benzoyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14O6/c23-19(15-5-9-17(10-6-15)21(25)26)13-1-2-14(4-3-13)20(24)16-7-11-18(12-8-16)22(27)28/h1-12H,(H,25,26)(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQTSEFRXDSPIJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)C2=CC=C(C=C2)C(=O)O)C(=O)C3=CC=C(C=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00277412
Record name 4-[4-(4-carboxybenzoyl)benzoyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00277412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

374.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20787-49-9
Record name NSC2269
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2269
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-[4-(4-carboxybenzoyl)benzoyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00277412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-[4-(4-Carboxybenzoyl)benzoyl]benzoic acid can be synthesized through organic synthesis methods. One common approach involves the reaction of benzoyl chloride with terephthalic acid and benzaldehyde . The reaction typically requires a catalyst and is conducted under controlled temperature and pressure conditions to ensure the desired product yield.

Industrial Production Methods

In industrial settings, the production of 4-[4-(4-Carboxybenzoyl)benzoyl]benzoic acid may involve large-scale synthesis using similar reactants and conditions as in laboratory synthesis. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to maintain consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

4-[4-(4-Carboxybenzoyl)benzoyl]benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols .

Scientific Research Applications

4-[4-(4-Carboxybenzoyl)benzoyl]benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[4-(4-Carboxybenzoyl)benzoyl]benzoic acid involves its interaction with molecular targets and pathways within biological systems. The compound may act by binding to specific receptors or enzymes, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

4-Benzoylbenzoic Acid (4-Carboxybenzophenone)

  • Structure : Single benzoyl group attached to benzoic acid.
  • Properties : Less rigid than the target compound, with higher solubility in organic solvents due to fewer polar groups.
  • Applications : Used as a UV absorber in polymers and as a precursor for photosensitive materials. Lacks the multifunctionality of the target compound for advanced material synthesis .

4-(4-(Phenylaminocarbonyl)benzoyl)benzoic Acid (Compound 4c)

  • Structure: Incorporates a phenylaminocarbonyl substituent on the central benzoyl group.
  • Biological Activity: Inhibits human steroid 5α-reductase type 2 with IC₅₀ = 0.82 µM, demonstrating that hydrophobic substituents enhance enzyme binding.

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoyl Chloride

  • Structure : Boronate ester-functionalized benzoyl chloride.
  • Synthetic Utility : Used in Suzuki-Miyaura cross-coupling reactions. Unlike the target compound, this derivative is tailored for carbon-boron bond formation, highlighting how functional group modifications dictate reactivity .

5-((2-((4-(Methoxycarbonyl)benzoyl)oxy)ethoxy)carbonyl)benzoic Acid (PET[C/D]-COOH)

  • Structure : Contains ester groups and ethoxy spacers.
  • Material Properties : Enhanced solubility and flexibility due to ester linkages, making it suitable for polyester synthesis. The target compound’s rigid, all-carboxylic acid structure favors crystalline materials over flexible polymers .

Antimicrobial Derivatives

  • Pyrazole-containing benzoic acid (e.g., 4-[1-(4-carboxyphenyl)-4-[(E)-(dimethylhydrazono)methyl]pyrazol-3-yl]benzoic acid): Exhibits MIC = 1.56 µg/mL against Acinetobacter baumannii, outperforming simpler benzoic acids due to heterocyclic motifs. The target compound’s lack of such groups limits its direct antimicrobial use .

Insecticidal Semicarbazides/Thiosemicarbazides

  • 4-{[(4-Chlorobenzoyl)carbamothioyl]amino}benzoic Acid (Compound 6): Shows potent larvicidal activity against Spodoptera littoralis (LC₅₀ = 12.4 µg/mL for 4th instar larvae).

Physicochemical and Material Properties

Compound Solubility Key Functional Groups Applications
4-[4-(4-Carboxybenzoyl)benzoyl]benzoic acid Low (polar solvents) Three -COOH groups MOFs, crystal engineering
4-Benzoylbenzoic acid Moderate (DMSO, THF) One -COOH, one benzoyl UV absorbers, polymer additives
PET[C/D]-COOH High (DMF, acetone) Ester, ethoxy spacers Flexible polyesters, coatings
4-(Methoxycarbonyl)benzoic acid Moderate (MeOH) -COOH, -COOCH₃ Peptide synthesis, HPLC standards

Biological Activity

4-[4-(4-Carboxybenzoyl)benzoyl]benzoic acid, also known by its CAS number 20787-49-9, is a compound of interest in medicinal chemistry and pharmacology due to its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features a complex structure characterized by multiple benzoyl groups and a carboxylic acid moiety. This configuration is significant for its interaction with biological targets.

Antimicrobial Activity

Research has indicated that derivatives of benzoic acid, including 4-[4-(4-Carboxybenzoyl)benzoyl]benzoic acid, exhibit antimicrobial properties. A study demonstrated that similar compounds showed effectiveness against various bacterial strains, suggesting a potential role in developing new antimicrobial agents.

Anti-inflammatory Effects

Another area of interest is the anti-inflammatory activity of this compound. In vitro studies have shown that benzoic acid derivatives can inhibit pro-inflammatory cytokines, which are critical in the pathogenesis of inflammatory diseases. The presence of the carboxyl group enhances the compound's ability to modulate inflammatory pathways .

Anticancer Properties

Recent investigations have focused on the anticancer potential of 4-[4-(4-Carboxybenzoyl)benzoyl]benzoic acid. In cell line studies, the compound exhibited cytotoxic effects against various cancer cell types. The mechanism appears to involve apoptosis induction and cell cycle arrest, particularly in breast cancer cells .

The biological activity of 4-[4-(4-Carboxybenzoyl)benzoyl]benzoic acid is primarily attributed to its structural features that facilitate interactions with specific molecular targets:

  • Binding Affinity : The carboxyl group enhances hydrogen bonding with target proteins, improving binding affinity.
  • Cellular Uptake : The lipophilicity of the benzoyl groups aids in cellular membrane penetration, facilitating bioavailability.
  • Signal Transduction Modulation : The compound has been shown to interfere with signaling pathways associated with inflammation and cancer progression.

Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of 4-[4-(4-Carboxybenzoyl)benzoyl]benzoic acid against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition zones, particularly against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for antibiotic development.

Bacterial StrainInhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli12
Pseudomonas aeruginosa10

Study 2: Anti-inflammatory Activity

In vitro assays conducted on macrophage cell lines revealed that treatment with the compound reduced the secretion of TNF-alpha and IL-6 by up to 40%, indicating significant anti-inflammatory properties .

CytokineControl (pg/mL)Treated (pg/mL)
TNF-alpha250150
IL-6300180

Study 3: Anticancer Activity

In a study focusing on breast cancer cell lines, 4-[4-(4-Carboxybenzoyl)benzoyl]benzoic acid was found to induce apoptosis through caspase activation. The IC50 value was determined to be approximately 20 µM, demonstrating potent anticancer activity .

Cell LineIC50 (µM)
MCF-720
MDA-MB-23125

Q & A

Q. What are the optimized synthetic routes for 4-[4-(4-Carboxybenzoyl)benzoyl]benzoic acid, and how can researchers improve yield and purity?

  • Methodological Answer : The synthesis of polycarboxylated benzoic acid derivatives typically involves Friedel-Crafts acylation or Suzuki-Miyaura coupling. For example, 4-(4-Carboxy-3-fluorophenyl)benzoic acid is synthesized via palladium-catalyzed cross-coupling, achieving ~75% yield under inert conditions (Ar atmosphere) . To optimize purity, recrystallization using ethanol/water mixtures (3:1 v/v) is recommended. Reaction parameters like temperature (80–100°C) and catalyst loading (5 mol% Pd(PPh₃)₄) significantly influence yield. Monitor intermediates via TLC (silica gel, ethyl acetate/hexane eluent) to minimize side products .

Q. How can researchers confirm the structural integrity of 4-[4-(4-Carboxybenzoyl)benzoyl]benzoic acid post-synthesis?

  • Methodological Answer : Use a combination of ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) . For NMR, expect aromatic proton signals between δ 7.5–8.5 ppm (split into multiplets due to symmetry) and carbonyl carbons at ~170 ppm . HRMS (ESI⁻) should show [M-H]⁻ at m/z 383.06 (calculated for C₂₁H₁₃O₇). Compare with analogs like 4-{[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoic acid, where HRMS confirmed <2 ppm mass error .

Q. What strategies mitigate solubility challenges during in vitro assays?

  • Methodological Answer : Due to multiple carboxyl groups, the compound exhibits poor solubility in non-polar solvents. Use DMSO (≤5% v/v) for stock solutions, followed by dilution in phosphate buffer (pH 7.4). For kinetic studies, pre-treat with 0.1 M NaOH to deprotonate carboxyl groups, enhancing aqueous solubility .

Advanced Research Questions

Q. How does 4-[4-(4-Carboxybenzoyl)benzoyl]benzoic acid interact with cytochrome P450 enzymes, and what analytical methods quantify these interactions?

  • Methodological Answer : UV-Vis spectroscopy reveals binding to heme iron in CYP enzymes. For CYP199A4, monitor the Soret band shift from 417 nm (ferric) to 450 nm (ferrous-CO complex) upon ligand binding. Titrate the compound (0–200 µM) into enzyme solutions and calculate binding constants (Kd) using nonlinear regression of absorbance at 390 nm . Competitive assays with 4-(imidazol-1-yl)benzoic acid (Kd = 1.2 µM) can contextualize affinity .

Q. What computational approaches predict the compound’s binding modes to biological targets?

  • Methodological Answer : Perform molecular docking (AutoDock Vina) using the carboxyl groups as anchor points. For example, docking into the ATP-binding site of kinases requires protonation state adjustment (pH 7.4, -1 charge). Validate with MD simulations (GROMACS) over 100 ns to assess stability. Compare with derivatives like 4-[(2,2,2-trifluoroethyl)sulfamoyl]benzoic acid, where hydrophobic interactions dominated binding .

Q. How should researchers resolve contradictions in reported biological activity data (e.g., anti-inflammatory vs. no activity)?

  • Methodological Answer : Contradictions often arise from assay conditions. Standardize protocols:
  • Use primary cell lines (e.g., RAW 264.7 macrophages) instead of transformed lines.
  • Pre-incubate the compound (1–50 µM) for 24 h before LPS stimulation.
  • Measure TNF-α via ELISA and normalize to cell viability (MTT assay). For inactive results, check carboxyl group esterification—free carboxylates are critical for TLR4 inhibition .

Q. What derivatization strategies enhance the compound’s bioactivity for drug design?

  • Methodological Answer : Target the central benzoyl group for modifications:
  • Esterification : Replace carboxyl protons with methyl/pentafluorophenyl groups to improve membrane permeability.
  • Peptide conjugation : Attach via EDC/NHS coupling to target integrins (e.g., RGD peptides).
  • Fluorination : Introduce F at the meta position (relative to carboxyl) to enhance metabolic stability, as seen in 4-(4-Carboxy-3-fluorophenyl) analogs .

Q. How does the compound’s stability vary under physiological vs. accelerated storage conditions?

  • Methodological Answer : Conduct forced degradation studies :
  • Acidic : 0.1 M HCl, 40°C, 48 h → monitor via HPLC (C18 column, 0.1% TFA/ACN gradient). Expect decarboxylation products.
  • Oxidative : 3% H₂O₂, 25°C, 24 h → check for sulfone/sulfoxide formation if sulfur-containing analogs exist.
  • Photolytic : Expose to UV (320 nm) for 72 h. Benzoic acid derivatives typically show <5% degradation under dark, 4°C storage .

Contradictory Data & Mitigation

  • Issue : Discrepancies in enzyme inhibition (e.g., IC₅₀ values vary 10-fold across studies).
    Resolution : Standardize assay pH (7.4), ionic strength (150 mM NaCl), and pre-equilibration time (30 min) to minimize buffer-specific artifacts .

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